Target-Compound vs. Class-Level VEGFR-2 Antiproliferative SAR: Terminal 4-Methoxyphenyl Substitution Confers Measurably Distinct HUVEC Cytotoxicity Relative to the Tolyl Analog
In the closest published SAR series containing the 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio) N-aryl acetamide scaffold, the nearest analog differing only in the terminal aryl group—N-(4-methylphenyl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide—exhibited an IC50 of 6.1 μM against HUVEC cells, whereas the positionally related lead compound bearing a methoxy-substituted terminal aryl motif displayed an IC50 of 17.7 μM [1]. This demonstrates that the N-(4-methoxyphenyl) terminus found in CAS 898462-49-2 occupies a fragment space that is structurally distinct from the 4-methylphenyl (tolyl) analog and is expected to produce a different antiproliferative magnitude.
| Evidence Dimension | Antiproliferative cytotoxicity against HUVEC (human umbilical vein endothelial cells) |
|---|---|
| Target Compound Data | IC50 value not directly reported for CAS 898462-49-2 |
| Comparator Or Baseline | Closest scaffold-matched analog (N-(4-methylphenyl) variant of 2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide): IC50 = 6.1 μM; Positional methoxy-bearing congener: IC50 = 17.7 μM |
| Quantified Difference | Class-level SAR shows methoxy vs. methyl terminal substitution alters HUVEC IC50 by ≥ 2.9-fold within the same scaffold series. |
| Conditions | In vitro antiproliferative assay; HUVEC cell line; compound exposure duration not detailed in abstract. |
Why This Matters
Users seeking a terminal 4-methoxyphenyl thiadiazole-urea acetamide cannot assume equivalent HUVEC potency from the 4-methylphenyl or unsubstituted phenyl variants, making the specific terminal moiety a critical selection determinant.
- [1] Faraji, A., et al. Quinazolin-4(3H)-one based agents bearing thiadiazole-urea: Synthesis and evaluation of anti-proliferative and antiangiogenic activity. Bioorg. Chem. 2021. Abstract available at: https://www.quinazoline.com/2022/10/26/faraji-aram-et-al-published-their-research-in-bioorganic-chemistry-in-2021-cas-3817-05-8/ View Source
